![molecular formula C18H10Br2N2 B15371128 3,9-Dibromo-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B15371128.png)
3,9-Dibromo-5,11-dihydroindolo[3,2-b]carbazole
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Description
3,9-Dibromo-5,11-dihydroindolo[3,2-b]carbazole is a useful research compound. Its molecular formula is C18H10Br2N2 and its molecular weight is 414.1 g/mol. The purity is usually 95%.
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Biological Activity
3,9-Dibromo-5,11-dihydroindolo[3,2-b]carbazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of bromine atoms at the 3 and 9 positions of the indolo[3,2-b]carbazole framework. Its extended π-conjugated system enhances its electronic properties, making it suitable for various applications in organic electronics and optoelectronics . The molecular formula and structural details are crucial for understanding its reactivity and biological interactions.
Pharmacological Properties
Research indicates that this compound exhibits several promising biological activities:
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- DNA Intercalation : The compound may intercalate into DNA strands, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cancer cells, leading to apoptosis.
- Inhibition of Key Enzymes : Similar indolo[3,2-b]carbazoles have been shown to inhibit enzymes involved in cell cycle regulation and DNA repair mechanisms .
Research Findings and Case Studies
A review of literature reveals various studies exploring the biological activity of indolo[3,2-b]carbazoles. Below is a summary of notable findings:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3,9-dibromo-5,11-dihydroindolo[3,2-b]carbazole?
The compound is typically synthesized via a two-step method:
Condensation : Brominated indole derivatives (e.g., 5-bromoindole or 6-bromoindole) react with benzaldehyde using hydroiodic acid (HI) as a catalyst in acetonitrile at 80°C. This forms tetrahydroindolo[3,2-b]carbazole intermediates .
Aromatization : The intermediate is oxidized with iodine in acetonitrile under reflux to yield the fully aromatic dibrominated product. Yields range from 42% to 50%, depending on reaction time and purification protocols .
Key variables include the choice of brominated indole (positional isomers affect regiochemistry) and catalyst concentration.
Q. How is the structure of this compound confirmed experimentally?
Characterization involves:
- NMR Spectroscopy : Distinct peaks in 1H-NMR (e.g., δ 10.66 ppm for NH groups) and 13C-NMR (e.g., δ 140.28 ppm for aromatic carbons) confirm the core structure and bromine positions .
- ESI-MS : Molecular ion peaks at m/z 566.98–566.98 validate the molecular weight .
- UV-Vis/Photoluminescence : Absorption maxima at 403–424 nm (π→π* transitions) and emission at 451 nm indicate electronic properties relevant for optoelectronics .
Q. What are the recommended storage conditions for this compound?
Store in a dark, inert atmosphere (e.g., argon) at room temperature to prevent degradation via oxidation or photochemical reactions. Avoid moisture, as NH groups may hydrolyze under acidic conditions .
Advanced Research Questions
Q. How can regioselectivity challenges in bromination be addressed during synthesis?
The positions of bromine substitution (2,8 vs. 3,9) depend on the starting indole isomer:
- 5-Bromoindole yields 2,8-dibromo products.
- 6-Bromoindole produces 3,9-dibromo derivatives .
To minimize side products (e.g., angular isomers), optimize the HI catalyst concentration (1–5 mol%) and reaction time (18–28 hours). Post-synthesis purification via column chromatography or recrystallization improves regiochemical purity .
Q. What experimental design considerations are critical for integrating this compound into organic semiconductors?
- Alkylation : Introducing alkyl chains (e.g., 2-ethylhexyl) at NH positions enhances solubility for polymer synthesis. This is achieved via nucleophilic substitution with alkyl halides in DMSO/NaOH .
- Optoelectronic Tuning : Substituents at positions 6 and 12 (e.g., aryl groups) alter HOMO levels (-5.06 to -4.92 eV) and charge mobility. For FET applications, aim for perpendicular molecular packing (confirmed via XRD/AFM) to maximize hole mobility (~0.22 cm2V−1s−1) .
Q. How do contradictory data on synthesis yields arise, and how can they be resolved?
Reported yields (42% vs. 50%) stem from differences in:
- Catalyst Activity : Higher HI concentrations (>5 mol%) may accelerate side reactions.
- Oxidation Efficiency : Extended iodine treatment (28 hours vs. 24 hours) improves aromatization but risks over-oxidation .
Mitigate variability by standardizing reaction conditions and employing real-time monitoring (e.g., TLC or in-situ UV-vis).
Q. What methodologies enable the use of this compound in metal-organic frameworks (MOFs)?
- Functionalization : Terminate the indolocarbazole core with dicarboxylate groups to coordinate metal nodes (e.g., Zn2+).
- In-Situ Dehydrogenation : During MOF synthesis, oxidative conditions convert tetrahydroindolo intermediates to the dihydro form, confirmed via 1H-NMR and X-ray diffraction .
Q. How can nitration or bromination be selectively performed on derivatives of this compound?
- Nitration : Acetyl nitrate selectively nitrates positions 2 and 8 (for 6,12-diaryl derivatives) or 6 and 12 (for unsubstituted analogs). Mono-nitro products form under controlled stoichiometry .
- Bromination : Electrophilic bromine targets positions 2 and 8, but steric hindrance from existing substituents can redirect reactivity .
Q. Methodological Insights
- Contradiction Analysis : Conflicting UV-vis data (e.g., red shifts in alkylated derivatives) arise from electron-donating alkyl groups extending conjugation. Cross-validate with computational modeling (DFT) to resolve ambiguities .
- Polymer Synthesis : Use Suzuki-Miyaura coupling to incorporate dibrominated monomers into π-conjugated polymers. Monitor molecular weight via GPC and optoelectronic properties via cyclic voltammetry .
Properties
IUPAC Name |
3,9-dibromo-5,11-dihydroindolo[3,2-b]carbazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Br2N2/c19-9-1-3-11-13-7-18-14(8-17(13)21-15(11)5-9)12-4-2-10(20)6-16(12)22-18/h1-8,21-22H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBWPYACUQJRNON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC3=CC4=C(C=C23)NC5=C4C=CC(=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Br2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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